N-ethyl-5-fluoro-2-iodobenzamide
Description
Significance of N-Substituted Benzamide (B126) Scaffolds in Molecular Design
The N-substituted benzamide scaffold is a privileged structure in medicinal chemistry and molecular design. The amide bond is a key feature in many biologically active molecules, and the ability to modify the N-substituent provides a powerful tool for tuning a compound's properties. Variations in the N-alkyl or N-aryl group can impact a molecule's size, shape, and hydrogen bonding capacity, thereby influencing its binding affinity to biological targets such as enzymes and receptors. This modularity allows for the systematic exploration of structure-activity relationships.
Overview of Research Trajectories for Iodobenzamide and Fluorobenzamide Analogues
Research into iodobenzamide and fluorobenzamide analogues has followed distinct yet sometimes overlapping paths. Iodinated benzamides have garnered significant attention as precursors for radiolabeled imaging agents, particularly for applications in oncology. researchgate.netacs.org The radioisotope of iodine can be readily incorporated, allowing for the development of probes for single-photon emission computed tomography (SPECT).
Fluorobenzamide derivatives, on the other hand, are often explored for their potential as positron emission tomography (PET) imaging agents, utilizing the positron-emitting isotope fluorine-18. researchgate.netbldpharm.com The introduction of fluorine can also enhance metabolic stability and binding affinity to target proteins. Research has demonstrated that the position of the fluorine atom on the aromatic ring is critical to the biological activity of these compounds. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-5-fluoro-2-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FINO/c1-2-12-9(13)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORDRCGFYZLBJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Transformations of N Ethyl 5 Fluoro 2 Iodobenzamide
Reactivity at the Aryl Iodide Position
The carbon-iodine bond is the most reactive site on the aromatic ring for a variety of transformations due to its lower bond dissociation energy compared to carbon-fluorine and carbon-hydrogen bonds. This high reactivity makes the aryl iodide a versatile handle for introducing molecular complexity.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki)
The iodine atom renders N-ethyl-5-fluoro-2-iodobenzamide an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
The Heck reaction , which couples aryl halides with alkenes, can be effectively catalyzed by various palladium complexes. organic-chemistry.org The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the coupled product and regenerate the catalyst. organic-chemistry.org The presence of the electron-withdrawing fluoro group can activate the aryl iodide toward faster oxidative addition.
The Suzuki-Miyaura coupling , which joins an organoboron compound with an organohalide, is another powerful transformation readily achievable with this compound. beilstein-journals.org This reaction is prized for its mild conditions and tolerance of a wide range of functional groups. The catalytic cycle typically involves a Pd(0) catalyst and a base. rsc.org The base activates the organoboron species, facilitating transmetalation with the Pd(II)-aryl complex formed after oxidative addition. Reductive elimination then yields the biaryl product. nih.gov
Below is a table summarizing typical conditions for these reactions, though specific parameters may vary based on the coupling partner and desired product.
| Reaction | Catalyst System | Base | Solvent | Typical Temperature |
| Heck Reaction | Pd(OAc)₂, PPh₃ | Et₃N | DMF, Acetonitrile | 80-140 °C |
| Suzuki Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₂CO₃, K₃PO₄ | Toluene/Water, Dioxane | 80-120 °C |
This table presents generalized conditions. Optimal conditions should be determined experimentally.
Nucleophilic Substitution Reactions
While nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult, the presence of the ortho-amide group and the para-fluoro substituent can influence the electronic properties of the aromatic ring. However, direct displacement of the iodide by common nucleophiles under standard SNAr conditions is not a predominant reaction pathway. In many cases, such transformations require harsh conditions or the use of transition metal catalysts. For instance, radioiodination via isotopic exchange is a common method for introducing radioactive iodine isotopes, which proceeds through a nucleophilic mechanism. researchgate.netnih.gov
Oxidative Transformations Involving the Iodine Center
The iodine atom in this compound can be oxidized to a higher valence state, creating hypervalent iodine reagents. acs.org These species are powerful oxidizing agents and can also act as electrophiles. Oxidation with reagents like Oxone®, peracetic acid, or potassium bromate (B103136) can convert the iodo group to an iodoso (I=O) or iodyl (IO₂) group. nii.ac.jpbeilstein-journals.orgnih.gov These hypervalent iodine compounds can then participate in a variety of transformations, including the oxidation of alcohols and sulfides. nih.govrsc.org The specific nature of the N-substituent on the benzamide (B126) can influence the reactivity and stability of the resulting hypervalent iodine species. nii.ac.jp
Reactivity at the Aryl Fluoride (B91410) Position
The carbon-fluorine bond is significantly stronger than the carbon-iodine bond, making the aryl fluoride less reactive. Nucleophilic aromatic substitution of the fluorine atom is generally challenging and requires strongly activated systems or harsh reaction conditions. researchgate.net The presence of the ortho-iodo and meta-amido groups does not provide sufficient activation for facile nucleophilic displacement of the fluoride. Therefore, reactions selectively targeting the aryl fluoride position in the presence of the more labile aryl iodide are uncommon. However, under specific conditions, such as those used in certain radiofluorination procedures with highly reactive fluoride sources, substitution might be achievable, although this is not a typical reaction pathway for this substrate. nih.govnih.govnih.gov
Chemical Modifications and Derivatizations at the Amide Nitrogen
The amide nitrogen in this compound possesses a lone pair of electrons, but its nucleophilicity is significantly diminished due to resonance with the adjacent carbonyl group. Direct alkylation or acylation at the amide nitrogen is generally not feasible under standard conditions. However, deprotonation of the N-H bond with a strong base can generate an amidate anion, which is a more potent nucleophile. This allows for subsequent reactions with electrophiles. For example, alkylation of the amide nitrogen can be achieved by treating the parent amide with a strong base followed by an alkyl halide. researchgate.net
Electrophilic and Nucleophilic Behavior of the Benzamide Moiety
The benzamide moiety itself exhibits dual reactivity. The carbonyl carbon is electrophilic and can be attacked by strong nucleophiles. masterorganicchemistry.com However, this reactivity is often overshadowed by the more facile reactions at the aryl iodide position. The amide nitrogen, as mentioned, is weakly nucleophilic but can be activated by deprotonation. The aromatic ring, influenced by the electron-withdrawing nature of the fluoro and amide groups, is somewhat electron-deficient, making it susceptible to nucleophilic attack under specific, highly activating conditions, though this is not its primary mode of reactivity. Conversely, the oxygen atom of the carbonyl group has lone pairs and can act as a Lewis base, coordinating to Lewis acids. masterorganicchemistry.com
Spectroscopic and Structural Characterization of N Ethyl 5 Fluoro 2 Iodobenzamide
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
A complete analysis of the proton, carbon, and fluorine environments using NMR spectroscopy is fundamental for the structural elucidation of fluorinated organic molecules. However, specific experimental data for N-ethyl-5-fluoro-2-iodobenzamide is not available.
¹H NMR Analysis for Proton Environments
A ¹H NMR spectrum would be expected to reveal distinct signals for the protons of the ethyl group (a quartet for the CH₂ and a triplet for the CH₃) and the protons on the aromatic ring. The coupling patterns and chemical shifts of the aromatic protons would be influenced by the presence of the fluorine and iodine substituents.
¹³C NMR Analysis for Carbon Framework
The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule, including the carbonyl carbon, the carbons of the aromatic ring, and the ethyl group carbons. The carbon signals in the aromatic region would show coupling to the adjacent fluorine atom (C-F coupling).
¹⁹F NMR Analysis for Fluorine Environment
¹⁹F NMR is a crucial technique for fluorinated compounds. For this compound, this analysis would show a signal corresponding to the single fluorine atom on the benzamide (B126) ring. The chemical shift and coupling to adjacent protons would confirm its position.
Two-Dimensional NMR Techniques for Structural Assignment
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms within the molecule. For instance, HMBC could show correlations between the ethyl group protons and the carbonyl carbon, confirming the N-ethyl amide linkage.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
HRMS analysis is essential for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a high degree of accuracy. For this compound (C₉H₉FINO), HRMS would be used to confirm the elemental composition by comparing the experimentally measured mass with the theoretically calculated mass. This data is currently unavailable in published literature.
X-ray Crystallography of Halogenated Benzamide Derivatives
While a crystal structure for this compound itself is not reported, the study of related halogenated benzamide derivatives provides significant insight into their solid-state structures. cardiff.ac.uksioc-journal.cn X-ray crystallography studies on compounds like 2-iodobenzamide (B1293540) reveal that intermolecular interactions, particularly hydrogen bonds and halogen bonds, play a critical role in defining the crystal packing. cardiff.ac.uk
Investigation of Molecular Conformation and Intermolecular Interactions
The conformation of the molecule is largely defined by the spatial relationship between the phenyl ring and the ethylamide side chain. In similar structures, the amide group can be either coplanar or twisted relative to the benzene (B151609) ring researchgate.net. The presence of the bulky iodine atom at the ortho position likely introduces steric hindrance that influences this dihedral angle.
Several types of intermolecular interactions are expected to play a significant role in the solid-state assembly of this compound:
Halogen Bonding: The iodine atom, being a heavy halogen, can act as a halogen bond donor. This can lead to the formation of C–I⋯π(ring) interactions, where the iodine atom interacts with the electron-rich π system of an adjacent phenyl ring researchgate.net. Additionally, short halogen-halogen contacts, such as I⋯I or I⋯F interactions, have been observed in the crystal packing of other halogenated benzamides and are plausible in this compound researchgate.net.
π–π Stacking: The aromatic rings of adjacent molecules can engage in π–π stacking interactions, further stabilizing the crystal lattice.
Hydrogen Bonding Networks and Crystal Packing
Hydrogen bonds are a dominant force in determining the crystal packing of benzamides. In this compound, the secondary amide group (–CONH–) is a key participant in hydrogen bonding.
Specifically, the amide N–H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This typically leads to the formation of strong N–H⋯O hydrogen bonds between adjacent molecules. These interactions can organize the molecules into various supramolecular motifs, such as:
Chains: Molecules can be linked end-to-end to form one-dimensional chains researchgate.netresearchgate.net.
Dimers and Tetramers: Closed-ring structures can form, creating dimers and even tetramers through a network of hydrogen bonds researchgate.net.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups within a molecule. Although a dedicated experimental spectrum for this compound is not available, the characteristic vibrational frequencies can be inferred from data on analogous compounds nih.gov.
The key functional groups in this compound and their expected vibrational frequencies are:
Amide Group: This group gives rise to several characteristic bands. The C=O stretching vibration (Amide I band) is typically strong and appears in the region of 1630–1700 cm⁻¹ nih.gov. The N–H bending vibration (Amide II band) is found around 1550 cm⁻¹. The N–H stretching vibration is also a prominent feature, usually appearing as a broad band above 3000 cm⁻¹ nih.gov.
Aromatic Ring: The C=C stretching vibrations within the benzene ring are expected in the 1470–1600 cm⁻¹ region. C–H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹. The substitution pattern on the ring also gives rise to characteristic bands, particularly in the lower frequency "fingerprint" region.
Alkyl Group: The C–H stretching and bending vibrations of the ethyl group will be present in their typical regions (around 2850–2960 cm⁻¹ for stretching).
Halogen-Carbon Bonds: The C–F and C–I stretching vibrations are expected at lower frequencies. The C–F stretch is typically found in the 1000–1400 cm⁻¹ range, while the C–I stretch appears at much lower wavenumbers, often below 600 cm⁻¹.
The following table summarizes the expected key vibrational frequencies for this compound based on data from related compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Amide | N–H Stretch | ~3300 | ~3300 |
| Amide | C=O Stretch (Amide I) | 1640 - 1680 | 1640 - 1680 |
| Amide | N–H Bend (Amide II) | 1530 - 1560 | 1530 - 1560 |
| Aromatic | C–H Stretch | 3050 - 3100 | 3050 - 3100 |
| Aromatic | C=C Stretch | 1470 - 1600 | 1470 - 1600 |
| Alkyl (Ethyl) | C–H Stretch | 2850 - 2960 | 2850 - 2960 |
| Aryl-Fluorine | C–F Stretch | 1200 - 1250 | 1200 - 1250 |
| Aryl-Iodine | C–I Stretch | < 600 | < 600 |
These spectroscopic signatures provide a reliable method for the identification and characterization of this compound.
Computational and Theoretical Studies on N Ethyl 5 Fluoro 2 Iodobenzamide
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to determining the electronic structure and a wide array of molecular properties. These calculations solve the Schrödinger equation for the molecule, providing a detailed picture of electron distribution and energy levels.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for optimizing molecular geometries and calculating the energetic properties of molecules like N-ethyl-5-fluoro-2-iodobenzamide.
DFT calculations would be employed to find the most stable three-dimensional arrangement of atoms (the ground state geometry) by minimizing the energy of the system. These calculations would consider the effects of the electron-withdrawing fluorine and iodine atoms on the benzamide (B126) core. The results from DFT studies on related 2-iodobenzamides and fluorinated aromatic compounds suggest that the planarity of the amide group and the benzene (B151609) ring would be a key feature, though the N-ethyl group would introduce conformational flexibility. researchgate.netiucr.orgnih.gov
Table 1: Illustrative DFT-Calculated Properties for a Benzamide Derivative (Note: This data is illustrative for a typical benzamide derivative and not specific to this compound due to lack of published data.)
| Parameter | Illustrative Value | Unit |
|---|---|---|
| Ground State Energy | -850.123 | Hartrees |
| Dipole Moment | 3.45 | Debye |
| C=O Bond Length | 1.23 | Å |
| C-N Bond Length | 1.36 | Å |
| C-I Bond Length | 2.10 | Å |
| C-F Bond Length | 1.35 | Å |
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread over the entire molecule. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. nih.govresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich iodobenzamide ring, while the LUMO would also be distributed across the aromatic system. The electron-withdrawing fluorine atom and the bulky iodine atom would significantly influence the energies of these orbitals. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net
Table 2: Illustrative Frontier Orbital Energies for a Benzamide Derivative (Note: This data is illustrative for a typical benzamide derivative and not specific to this compound due to lack of published data.)
| Molecular Orbital | Illustrative Energy | Unit |
|---|---|---|
| HOMO | -6.5 | eV |
| LUMO | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
Conformational Analysis and Potential Energy Surface Mapping
The presence of the N-ethyl group introduces rotational freedom around the C-N bond, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. researchgate.netacs.org
By systematically rotating the dihedral angles associated with the N-ethyl group and calculating the energy at each step, a potential energy surface (PES) can be mapped. This analysis for related N-ethyl amides has shown that the steric hindrance between the ethyl group and the carbonyl oxygen or the aromatic ring dictates the preferred conformations. acs.orgmdpi.comnih.gov For this compound, the large iodine atom at the ortho position would likely create significant steric clash, influencing the orientation of the N-ethyl group. The most stable conformer would likely position the ethyl group away from the iodine atom to minimize steric repulsion.
Theoretical Predictions of Reactivity and Reaction Mechanisms
Theoretical calculations can predict how a molecule will behave in a chemical reaction. For this compound, reactivity predictions would focus on several aspects:
Hypervalent Iodine Chemistry : 2-Iodobenzamides are known precursors to hypervalent iodine reagents, which are powerful oxidizing agents. acs.orgresearchgate.netnii.ac.jp Theoretical studies could model the oxidation of the iodine atom and the subsequent reactivity of the resulting species.
Reaction Pathways : DFT can be used to model the transition states and intermediates of potential reactions, such as nucleophilic substitution at the carbonyl carbon or reactions involving the C-I bond. researchgate.netrsc.org This helps in understanding the reaction mechanism and predicting the most likely products. The calculated bond dissociation energy for the C-I bond in similar molecules suggests it is a potential site for reactivity, for instance in palladium-catalyzed cross-coupling reactions. nih.gov
Molecular Modeling and Docking Simulations for Putative Binding Interactions in Research Contexts
In the context of medicinal chemistry research, molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein or enzyme. scialert.netresearchgate.netdovepress.comdergipark.org.trmdpi.com Although no specific biological targets for this compound are established in the searched literature, docking simulations could be hypothetically performed to explore its potential interactions with various active sites.
The process would involve:
Obtaining the 3D structure of a target protein from a database like the Protein Data Bank.
Generating the 3D conformer of this compound.
Using a docking program to place the ligand into the binding site of the protein in various orientations and conformations.
Scoring the different poses based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions, halogen bonds) to predict the most stable binding mode and estimate the binding affinity. The fluorine and iodine atoms could participate in halogen bonding, a significant non-covalent interaction.
N Ethyl 5 Fluoro 2 Iodobenzamide As a Chemical Scaffold and Synthetic Intermediate
Utilization in the Synthesis of Complex Organic Molecules
The 2-iodobenzamide (B1293540) framework is a cornerstone for synthesizing complex organic molecules, primarily through its participation in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak and susceptible to oxidative addition to low-valent transition metal complexes, most notably those of palladium. This reactivity is the basis for its extensive use in forming new carbon-carbon and carbon-heteroatom bonds.
Key reactions leveraging the N-ethyl-5-fluoro-2-iodobenzamide scaffold include:
Suzuki-Miyaura Coupling: The palladium-catalyzed reaction between the 2-iodobenzamide and an organoboron reagent (like a boronic acid or ester) is a powerful method for forming biaryl structures. nih.govharvard.edu This reaction is fundamental in creating molecules with extended conjugation or specific three-dimensional orientations necessary for biological activity.
Sonogashira Coupling: This reaction couples the 2-iodobenzamide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to yield arylalkynes. libretexts.orgwikipedia.orgorganic-chemistry.org These products are linear, rigid structures often used as linkers or key pharmacophoric elements in drug design. beilstein-journals.org The reaction proceeds under mild conditions, tolerating a wide range of functional groups. wikipedia.org
Heck Alkenylation: The palladium-catalyzed reaction with an alkene introduces a vinyl group at the 2-position of the benzamide (B126) ring, forming substituted styrenes or other olefinic compounds. nih.gov This method is instrumental in synthesizing precursors for various heterocyclic systems, such as cinnolines, through subsequent intramolecular cyclization. ijper.org
Amidation and Amination: The aryl iodide can also participate in palladium- or copper-catalyzed reactions to form new C-N bonds, further diversifying the accessible molecular space.
The fluorine atom and the N-ethyl amide group on the scaffold are generally stable under these coupling conditions, allowing them to be carried through the synthesis and incorporated into the final complex molecule, where they can influence properties such as metabolic stability, lipophilicity, and receptor binding. For instance, Ugi reaction intermediates derived from substituted 2-iodobenzamides have been used to construct complex heterocyclic systems like isoquinolin-2(1H)-yl-acetamides. acs.org
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd(0) catalyst, Base | Biaryl or Aryl-vinyl compounds |
| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Arylalkynes |
| Heck Alkenylation | Alkene | Pd(0) catalyst, Base | Aryl-alkenes (Styrenes) |
| Buchwald-Hartwig Amination | Amine | Pd(0) catalyst, Base | N-Aryl compounds |
Precursor in the Generation of Diverse Chemical Libraries
The creation of chemical libraries—large, systematically organized collections of distinct but structurally related compounds—is a central strategy in high-throughput screening and drug discovery. This compound is an excellent precursor for this purpose due to its suitability for a variety of robust chemical transformations that can be applied in parallel synthesis formats.
The reactivity of the aryl-iodide bond allows for the introduction of a wide array of substituents at this position using the cross-coupling reactions mentioned previously (Suzuki, Sonogashira, etc.). By reacting the common iodobenzamide core with a diverse set of building blocks (e.g., a library of boronic acids or alkynes), chemists can rapidly generate a large library of related analogues. Each member of the library retains the core N-ethyl-5-fluorobenzamide motif but differs in the group attached at the 2-position.
Furthermore, the amide portion of the molecule offers another point for diversification. While the starting material is an N-ethyl amide, synthetic strategies can be designed to use a variety of amines in the initial amide bond formation, leading to libraries with diversity at the amide substituent as well. This multi-faceted diversification potential makes the scaffold highly valuable. Research has shown that resin-supported aryl precursors, related to iodobenzamides, can be used to produce diverse libraries of compounds for systematic assessment. researchgate.net This approach has been successfully applied to generate complex libraries, including DNA-encoded libraries based on isoindolin-2-yl-acetamide scaffolds derived from Ugi reaction precursors. acs.org
Role in the Development of Privileged Structures in Medicinal Chemistry Research
A "privileged structure" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. nih.gov These scaffolds represent a validated starting point for drug design, as they possess the appropriate geometric and physicochemical properties to interact favorably within biological binding pockets. The benzamide moiety itself is a well-established component of many biologically active compounds and can be considered a key element within numerous privileged structures. researchgate.net
While this compound is a synthetic intermediate rather than a final drug, its core structure is present in molecules designed to target various receptors. For example, substituted benzamides are known to have a high affinity for central nervous system (CNS) targets, such as dopamine (B1211576) D2 receptors. acs.org The benzoylpiperidine fragment, which contains the benzamide core, is explicitly identified as a privileged structure in the development of ligands for serotonin (B10506) and dopamine receptors. mdpi.com
The this compound scaffold allows medicinal chemists to explore the chemical space around this privileged benzamide core. The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, enhancing binding affinity through favorable electronic interactions or improving metabolic stability by blocking sites of oxidative metabolism. The N-ethyl group provides a specific lipophilic interaction and can be modified to fine-tune solubility and permeability. By using the iodo-group as a synthetic handle, researchers can attach various other fragments to the privileged benzamide core, systematically probing the structure-activity relationships (SAR) for a given biological target.
| Privileged Scaffold Containing a Benzamide Moiety | Example Biological Target(s) | Reference Compound Example |
| Substituted Benzamides | Dopamine D2 Receptors | (S)‐2,3‐Dimethoxy‐N‐[(1‐ethyl‐2‐pyrrolidinyl)methyl]‐5‐iodobenzamide |
| Benzoylpiperidines | Serotonin (5-HT2A) Receptors, Dopamine (D2) Receptors | Haloperidol, Clozapine |
| Iodobenzamides | Melanin (B1238610) | N-(2-diethylaminoethyl)-2-iodobenzamide (BZA2) |
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are crucial strategies in modern medicinal chemistry for lead optimization and the discovery of novel intellectual property. rsc.orgnih.gov Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining similar biological activity. uniroma1.it Bioisosterism refers to the substitution of one atom or group with another that has similar physical or chemical properties, leading to a compound with comparable biological effects. nih.gov
This compound serves as an excellent substrate for designing such strategies:
Scaffold Hopping: The entire 5-fluoro-2-iodobenzamide (B3153013) core can be viewed as a scaffold that presents the N-ethyl group and a variable substituent (introduced via the iodo-group) in a specific spatial arrangement. A medicinal chemist could replace this benzamide core with a different heterocyclic or carbocyclic ring system that mimics the orientation of these key functional groups. For example, a diiodophenolic core in one inhibitor was successfully replaced with a hydroxytriazole scaffold, demonstrating the principle of hopping from a benzene-based scaffold to a heterocycle. rsc.org The goal is to discover new chemical entities with improved properties, such as enhanced selectivity, better pharmacokinetics, or a more favorable toxicity profile. uniroma1.itchemrxiv.org
Bioisosteric Replacement: The individual components of this compound are amenable to bioisosteric replacement.
The fluorine atom is a classic bioisostere for a hydrogen atom, but with significantly different electronic properties. It can also replace a hydroxyl group to remove a hydrogen-bond donor capability while maintaining steric similarity.
The amide bond itself can be replaced by other groups like a reverse amide, an ester, a ketone, or a stable sulfonamide to modulate chemical stability and hydrogen bonding patterns.
The N-ethyl group can be swapped for other alkyl groups, cycloalkyl groups, or small heterocyclic rings to explore different hydrophobic pockets in a target protein.
The iodine atom is primarily a reactive handle for synthesis. However, in a final compound, the substituent that replaces it can be chosen based on bioisosteric principles (e.g., replacing a phenyl group with a thiophene (B33073) ring).
Through these strategies, the simple this compound intermediate provides a gateway to a vast and diverse range of new chemical structures, enabling the systematic optimization of lead compounds in drug discovery programs.
Biological and Pharmacological Research Applications of N Ethyl 5 Fluoro 2 Iodobenzamide Analogues
Mechanism of Action Studies in in vitro Biological Systems
In vitro studies are fundamental to understanding how these benzamide (B126) analogues exert their effects at a cellular and molecular level.
Benzamide derivatives, including analogues of N-ethyl-5-fluoro-2-iodobenzamide, have been found to interact with several key molecular targets. A primary target for many iodinated benzamides is melanin (B1238610), a pigment overproduced in melanoma cells. researchgate.netnih.govnih.gov This affinity forms the basis for their use as imaging agents for pigmented melanoma. researchgate.netnih.gov The binding mechanism involves an ionic interaction between the protonated tertiary amine of the benzamide and the carboxylates of melanin, supplemented by a π-π interaction between the aromatic rings. snmjournals.org
Beyond melanin, another significant class of targets for benzamide analogues are sigma (σ) receptors, which are overexpressed in some cancer cells. acs.orgnih.gov While some benzamides demonstrate high affinity for σ1 and σ2 receptors, others show poor affinity, suggesting that the specific substitution pattern on the benzamide scaffold is critical for this interaction. acs.org For instance, N-(2-diethylaminoethyl)benzamide derivatives have been studied for their interaction with both melanin and sigma receptors. acs.org In one study, most of these derivatives proved to be relatively poor ligands for σ2-receptors, with Ki values greater than 1 μM. acs.org
Other research has explored the interaction of benzamide derivatives with different targets. For example, N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides act as positive allosteric modulators of the metabotropic glutamate-5 (mGluR5) receptor. acs.org Certain fluorinated benzamide derivatives have also been shown to bind to the cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex. nih.gov
Table 1: Interaction of Benzamide Analogues with Molecular Targets
| Compound/Analogue Class | Molecular Target | Key Findings | Reference(s) |
|---|---|---|---|
| Iodinated Benzamides | Melanin | High affinity and specific binding in pigmented melanoma cells. | researchgate.netnih.gov |
| N-(2-Diethylaminoethyl)benzamide Derivatives | Sigma-1 (σ1) and Sigma-2 (σ2) Receptors | Generally poor ligands for σ2-receptors (Ki > 1 μM). | acs.org |
| N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides | Metabotropic Glutamate-5 (mGluR5) Receptor | Act as positive allosteric modulators, potentiating glutamate-induced calcium release. | acs.org |
| Fluorinated Benzamide Derivatives | Cereblon (CRBN) | Exhibit binding affinity, which can be improved by fluorine substitution. | nih.gov |
By interacting with their molecular targets, benzamide derivatives can modulate various biological pathways. For instance, the binding of certain analogues to p53 can induce the intrinsic apoptotic pathway. researchgate.net This activation can lead to an increase in death receptors like DR4 and DR5, downregulation of the anti-apoptotic protein c-FLIPL, and subsequent activation of caspase-8, ultimately triggering programmed cell death. researchgate.net
In the context of cancer, some 2-acetamidobenzamides have been shown to cause cell cycle arrest in the G0/G1 phase and induce apoptosis through caspase activation. nih.gov Other benzamides may influence signaling pathways critical for tumor survival, such as the hypoxia-inducible factor (HIF) pathway, by inhibiting HIF-mediated transcriptional activity. The interaction of benzamide derivatives with the Polo-like kinase 1 (PLK1) polo-box domain (PBD) can lead to a significant loss of nuclear PLK1, affecting its multiple roles in mitotic progression. researchgate.net
Structure-Activity Relationship (SAR) Investigations for Benzamide Derivatives
SAR studies are crucial for optimizing the biological activity, target affinity, and selectivity of benzamide compounds. These investigations systematically modify the chemical structure to understand the contribution of each component.
The presence and position of halogen substituents on the benzamide ring profoundly influence the molecule's properties. The iodine atom, particularly radioiodine isotopes like ¹²³I and ¹³¹I, is a key feature for radiolabeling, enabling the use of these compounds in SPECT imaging and targeted radionuclide therapy for melanoma. nih.govnih.gov The position of the iodine on the phenyl ring is a critical factor that has been evaluated in structural variations. acs.org
Fluorine substitution is another important modification. Introducing fluorine atoms can enhance binding affinity to biological targets. nih.gov For example, in a series of cereblon-binding ligands, a fluorine-containing compound exhibited the highest affinity. nih.gov This increased affinity can be attributed to the ability of fluorine to form strong hydrogen bonds or dipole interactions. Furthermore, fluorination can increase the lipophilicity of the compounds. nih.gov In studies of mGluR5 modulators, placing a halogen atom in the ortho-position of one of the phenyl rings was found to increase both binding and functional activity. acs.org
The substituent attached to the amide nitrogen (the N-alkyl or N-aryl group) is a key determinant of the compound's pharmacological profile. The nature of this group can alter lipophilicity, membrane penetration, and metabolic stability. For melanin-targeting benzamides, the N-(2-diethylaminoethyl) side chain is a common feature, contributing to the high uptake in melanoma cells. nih.govacs.org
Modifying this N-alkyl group can significantly impact target affinity and selectivity. For instance, changing the N-substituents on the amine group from ethyl to methyl in a fluorobenzamide analogue resulted in a compound with rapid and prolonged retention in melanoma and the highest uptake among a series of derivatives. snmjournals.org Similarly, for benzamide-isoquinoline derivatives targeting sigma receptors, alterations in the benzamide phenyl ring had a more substantial impact on σ2 versus σ1 receptor selectivity than modifications to the N-alkyl linker. nih.gov The length and conformation of the N-alkyl chain can also be critical; studies have compared conformationally restricted piperidine-based linkers with flexible alkyl chains to optimize receptor binding. dntb.gov.ua
In vitro Cellular Uptake and Subcellular Localization Studies of Benzamide Ligands
Understanding how benzamide ligands are taken up by cells and where they localize is essential for interpreting their biological effects. In vitro cellular uptake assays, often using radiolabeled analogues, provide quantitative data on this process.
Studies in melanoma cell lines have shown that the uptake of benzamide radiotracers is time-dependent and significantly higher in melanin-producing (melanotic) cells compared to non-melanin-producing (amelanotic) cells. nih.govmdpi.com For example, the uptake of [¹³¹I]IFPABZA and [¹³¹I]IFNABZA increased over time in B16F10 murine melanoma cells, reaching high levels of accumulation. mdpi.com The uptake of another tracer, ¹⁸F-FBZA, was substantially increased in B16F10 cells when melanin production was stimulated, confirming that uptake is associated with melanin content. nih.gov
Once inside the cell, the subcellular localization of these ligands is investigated. For melanin-targeting benzamides, a significant portion is retained within the cell, often bound to melanin granules. nih.govacs.org Density-gradient centrifugation measurements have been used to investigate the intracellular distribution of benzamides in melanoma cells, helping to distinguish between binding to sigma receptors and melanin. acs.org In other applications, such as with F3 peptide-conjugated benzamides, fluorescence microscopy has shown distinct membrane and nuclear localization in cancer cells. plos.org The subcellular localization of Polo-like kinase 1 (PLK1) is also affected by PBD-binding benzamides, which can cause a striking loss of nuclear PLK1. researchgate.net
Table 2: In vitro Cellular Uptake of Benzamide Radiotracers in Melanoma Cell Lines
| Radiotracer | Cell Line | Uptake (%AD/10⁶ cells) | Time Point | Reference(s) |
|---|---|---|---|---|
| ¹³¹I-IFPABZA | B16F10 (melanotic) | ~67.8% | 240 min | mdpi.com |
| ¹³¹I-IFNABZA | B16F10 (melanotic) | ~62.6% | 480 min | mdpi.com |
| ¹³¹I-IFPABZA | A375 (amelanotic) | ~42.8% | 120 min | mdpi.com |
| ¹⁸F-FBZA | B16F10 (melanin-stimulated) | ~8.1% | 120 min | nih.gov |
| ¹⁸F-FBZA | B16F10 (non-treated) | ~0.32% | 120 min | nih.gov |
Table of Mentioned Compounds
Melanin Affinity and Retention Mechanisms in Pigmented Cells
A primary application of iodobenzamide analogues is in the study and imaging of pigmented cells, particularly in the context of melanoma. The affinity of these compounds for melanin, the pigment responsible for coloration, is a key aspect of their biological activity.
Research has consistently shown that radioiodinated benzamides localize in the melanocytes of pigmented cells, with their uptake directly correlating to the degree of pigmentation. ulisboa.ptnih.gov Studies using various cell lines have demonstrated that uptake is significantly higher in pigmented melanoma cells (like B16, M4 Beu, and IPC 227) compared to non-pigmented melanoma cells (M3 Dau) or non-melanoma cell lines. nih.gov This specificity suggests that the primary retention mechanism is a direct interaction with intracellular melanin rather than a receptor-mediated process. ulisboa.ptnih.gov The binding of compounds like N-(2-diethylaminoethyl)-2-iodobenzamide ([¹²⁵I]-BZA₂) to synthetic melanin is dependent on melanin concentration and can be saturated. nih.gov Furthermore, stimulating melanin production in B16 melanoma cells leads to an increased uptake of the tracer, reinforcing the link between the compound and melanic pigments. nih.gov
The chemical structure of these analogues is crucial for melanin affinity. Key features include an aromatic or heteroaromatic ring and a protonated amine function at physiological pH. researchgate.net The aromatic ring is considered essential for building a strong interaction, likely through π-π stacking, while the amine group contributes to ionic interactions. snmjournals.org The lipophilicity of the compounds also appears to influence melanin binding. nih.gov While a direct correlation is not always straightforward, modifications affecting the compound's charge and hydrophobicity can alter its affinity. For instance, the binding affinity of some analogues was observed to decrease when suspended in phosphate-buffered solution (PBS) compared to water, likely due to the ionic strength of the buffer interfering with the interaction. nih.gov
Despite the dominant role of melanin binding, other intracellular targets might contribute to cellular accumulation in some cases. ulisboa.pt However, for many iodobenzamide analogues, the specificity and sensitivity for melanoma imaging are primarily attributed to their direct interactions with melanic pigments. nih.gov
Table 1: In Vitro Melanin Binding Affinity of Selected Benzamide Analogues
| Compound | Melanin Binding in Water (%) | Melanin Binding in PBS (%) | Log P | Source |
|---|---|---|---|---|
| Compound 5e | 87.6% | 56.1% | 1.54 | nih.gov |
| Compound 5h | 87.4% | 43.2% | 1.87 | nih.gov |
| Compound 5k | 67.4% | 47.3% | 1.12 | nih.gov |
| Compound 5I | 44.8% | 35.3% | 0.51 | nih.gov |
| BZA (Reference) | 78.6% | 13.8% | N/A | nih.gov |
| ¹³¹I-IFPABZA | >98% | N/A | 2.01 | mdpi.com |
| ¹³¹I-IFNABZA | >98% | N/A | 1.49 | mdpi.com |
Receptor Binding Studies (e.g., Sigma Receptors) in Cellular Models
Beyond melanin, another significant area of research for benzamide analogues is their interaction with sigma (σ) receptors. researchgate.net These receptors, classified as sigma-1 (σ₁) and sigma-2 (σ₂), are overexpressed in a variety of human solid tumors, including prostate and breast cancer, making them attractive targets for diagnostic imaging and therapy. researchgate.netgoogle.com.naacs.org The σ₂ receptor, in particular, has been identified as a potential biomarker for tumor cell proliferation.
Researchers have synthesized and evaluated numerous conformationally flexible benzamide analogues for their binding affinity and selectivity for σ receptor subtypes. google.com.naacs.orgbohrium.com Pharmacological binding studies are typically conducted in cellular models, such as the human prostate tumor cell line DU-145 or the mouse mammary adenocarcinoma cell line EMT-6. acs.orgaacrjournals.org These studies use radiolabeled ligands selective for each receptor subtype, such as ³H-pentazocine for σ₁ sites and [³H]1,3-di-o-tolylguanidine ([³H]DTG) for σ₂ sites, to determine the binding affinities (expressed as Kᵢ or Kₔ values) of the novel benzamide compounds through competitive binding assays. aacrjournals.org
Structure-activity relationship (SAR) studies have provided insights into the chemical features that govern binding affinity and selectivity. Modifications to the benzamide scaffold, such as the nature and position of substituents on the aromatic ring and the length of the linker chain, can dramatically alter the compound's interaction with sigma receptors. bohrium.com For example, a series of fluorine-containing benzamide analogues were developed that showed moderate to high affinity for σ₂ receptors and lower affinity for σ₁ receptors. acs.org In another study, two bromo-substituted benzamide analogues were found to have greater affinities and selectivities for the σ₂-receptor than any ligands reported to date at the time. Conversely, other structural modifications have led to ligands with high affinity for σ₁ sites (Kᵢ = 11.8 nM) and only modest affinity for σ₂ sites (Kᵢ = 206 nM). aacrjournals.org Some research has focused on developing dual-affinity ligands that bind to both σ₁ and σ₂ receptors, which may be beneficial for imaging tumors like prostate cancer that express both subtypes. nih.gov
Blocking studies are often used to confirm that the uptake of a radiolabeled benzamide analogue is receptor-mediated. google.com.nanih.gov In these experiments, the uptake of the radiotracer in tumor cells is measured in the presence of a high concentration of a non-labeled, nonselective sigma receptor ligand like haloperidol. nih.gov A significant reduction in tracer uptake confirms that the binding is specific to the sigma receptors. google.com.nanih.gov
Table 2: Sigma Receptor Binding Affinities of Selected Benzamide Analogues
| Compound | σ₁ Receptor Affinity (Kᵢ, nM) | σ₂ Receptor Affinity (Kᵢ, nM) | Cell Line/Tissue Used | Source |
|---|---|---|---|---|
| [¹⁸F]3c | 154 ± 21 | 1.4 ± 0.1 | Rat Liver / Guinea Pig Brain | acs.org |
| [¹⁸F]3f | 110 ± 15 | 1.5 ± 0.2 | Rat Liver / Guinea Pig Brain | acs.org |
| PIMBA | 11.8 | 206 | Rat Liver / Guinea Pig Brain | aacrjournals.org |
| Compound 1 (Bromo-benzamide) | 18.4 ± 3.4 | 0.015 ± 0.003 | Rat Liver / Guinea Pig Brain | |
| Compound 2 (Bromo-benzamide) | 241 ± 36 | 0.19 ± 0.04 | Rat Liver / Guinea Pig Brain | |
| Compound 3a (Fluoroalkylether) | 6.26 | 10.2 | N/A | nih.gov |
| Compound 7i (4-Chloro-benzamide) | 1.2 | >1000 | N/A | bohrium.com |
Application in Molecular Probe Development for Biological Research
The specific binding properties of benzamide analogues to melanin and sigma receptors make them ideal scaffolds for the development of molecular probes. By incorporating a signaling moiety, such as a radionuclide or a fluorophore, these compounds can be used to visualize and quantify their biological targets in living systems.
Radiolabeling Strategies for Benzamide Analogues
Radiolabeling the benzamide scaffold with various isotopes allows for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The choice of radionuclide and labeling strategy depends on the desired application.
Fluorine-18 (¹⁸F): As a positron emitter with a 109.8-minute half-life, ¹⁸F is widely used for PET imaging. A common strategy for labeling benzamide analogues involves a nucleophilic substitution reaction. acs.org A precursor molecule is synthesized with a good leaving group, such as a mesylate or tosylate, attached to an alkyl chain. This precursor is then reacted with [¹⁸F]fluoride, which displaces the leaving group to form the final ¹⁸F-labeled probe. acs.org This method has been successfully used to create σ₂ receptor-selective PET agents by replacing a methoxy (B1213986) group on the benzamide scaffold with a 2-[¹⁸F]fluoroethoxy group. google.com.naacs.org
Radioiodine (¹²³I, ¹²⁵I, ¹³¹I): Iodine isotopes are frequently used for both SPECT imaging (¹²³I) and targeted radionuclide therapy (¹³¹I), as well as preclinical research (¹²⁵I). ulisboa.ptresearchgate.net Several methods for radioiodination exist. Early methods involved isotopic exchange, often at high temperatures and sometimes catalyzed by copper sulfate. acs.org More advanced and milder techniques include iododestannylation, where an organotin precursor (e.g., tributylstannyl) is replaced with radioiodine, and copper- or gold-mediated iododeboronation, which uses boronic acid or ester precursors. acs.org These later-stage radiolabeling methods offer high efficiency and allow for the preparation of radiotracers with high specific activity. acs.org
Bromine-76 (⁷⁶Br): This positron-emitting halogen (half-life 16.2 hours) can also be used for PET imaging. High-affinity σ₂-receptor ligands have been labeled with ⁷⁶Br using standard electrophilic substitution chemistry, starting from the corresponding tributylstannyl precursors.
Technetium-99m (⁹⁹mTc): For SPECT imaging, ⁹⁹mTc remains the most common radionuclide. Labeling small organic molecules like benzamides typically involves a bifunctional chelate approach. A chelating agent is covalently attached to the benzamide scaffold, and this conjugate is then reacted with a ⁹⁹mTc precursor, such as fac-[⁹⁹mTc(H₂O)₃(CO)₃]⁺, to form a stable organometallic complex that mimics the structure of the original bioactive compound. ulisboa.ptitn.pt
Gallium-68 (⁶⁸Ga): As a generator-produced positron emitter, ⁶⁸Ga is convenient for clinical PET. The strategy is similar to that for ⁹⁹mTc, involving the conjugation of a bifunctional chelator like DOTA to the benzamide molecule. However, for melanin-targeting benzamides, this approach has shown limitations. The addition of the bulky, charged chelator can interfere with the subtle ionic and π-π stacking interactions required for strong melanin binding, suggesting that this strategy may not be optimal for all benzamide-based probes.
Development of Fluorescent or Spectroscopic Probes Based on the Benzamide Scaffold
In addition to radiolabeling, the benzamide scaffold can be modified to create fluorescent or spectroscopic probes for use in microscopy and other optical techniques. This involves covalently attaching a fluorophore—a molecule that absorbs light at one wavelength and emits it at a longer wavelength—to the benzamide structure. nih.govnih.govtandfonline.com
The design of these probes often involves linking the benzamide "recognition unit" to a fluorescent reporter. nih.gov The choice of fluorophore is critical and can include moieties like 7-nitro-2,1,3-benzoxadiazole (NBD), coumarin, or BODIPY dyes. tandfonline.commdpi.comnih.gov The probe's function can rely on various photophysical principles. For example, some probes are designed to be "turn-on," where their fluorescence is quenched until they bind to their target. mdpi.com This change in fluorescence can be triggered by conformational changes upon binding or by alterations in the electronic environment, such as a change in polarity or the inhibition of an intramolecular charge transfer (ICT) process. nih.govmdpi.com
For instance, a fluorescent probe for membranes, 2-amino-N-hexadecyl-benzamide (AHBA), was created by linking the fluorophore o-aminobenzoic acid to a lipid chain. nih.gov The spectroscopic properties of AHBA, including its absorption and emission spectra, were found to be highly dependent on the polarity of its environment, allowing it to monitor properties of micelles and vesicles. nih.gov In another approach, selective inhibitors of enzymes have been converted into fluorescent probes by substituting a part of the inhibitor molecule with a fluorophore like NBD or 7-(diethylamino)coumarin. tandfonline.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool used in the development of these probes. journals.co.zaacs.org Techniques using ¹H, ¹³C, and ¹⁹F NMR can provide detailed information about the structure, conformation, and electronic properties of the benzamide derivatives and their interactions with their biological targets. journals.co.zadcu.ie
Future Research Directions and Unexplored Avenues for N Ethyl 5 Fluoro 2 Iodobenzamide
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of benzamides is a cornerstone of organic and medicinal chemistry. mdpi.com However, traditional methods often rely on harsh reagents, stoichiometric activators, and volatile organic solvents, posing environmental and economic challenges. Future research should prioritize the development of novel, efficient, and sustainable synthetic routes to N-ethyl-5-fluoro-2-iodobenzamide and its derivatives.
Key areas for exploration include:
Biocatalysis: Enzymatic strategies, such as using Candida antarctica lipase (B570770) B (CALB), offer a highly selective and sustainable alternative for amide bond formation. nih.gov These reactions can be performed in green solvents like cyclopentyl methyl ether and proceed with high conversion rates without requiring extensive purification. nih.gov Investigating the substrate scope of such enzymes to accommodate fluorinated and iodinated benzoic acids and ethylamine (B1201723) would be a significant step toward an industrially viable green synthesis.
Flow Chemistry and Automation: Continuous flow synthesis can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. Automating the synthesis, potentially using a Zymate laboratory system as has been done for related radiolabeled compounds, could accelerate the production of a library of this compound analogues for screening. nih.gov
Novel Coupling Reagents: While established methods exist for creating the core 2-iodobenzamide (B1293540) structure, such as the reaction of 2-iodobenzoyl chloride with an amine, exploring novel reagents is crucial. mdpi.com For instance, hypervalent iodine reagents, specifically benziodazolones, have been developed for the efficient amidation of amines. mdpi.com Research into the applicability of these newer reagents for constructing complex, functionalized benzamides is warranted.
| Methodology | Key Features | Potential Advantages for Target Compound | References |
|---|---|---|---|
| Conventional Solution-Phase | Uses coupling agents (e.g., EDCl, HOBt) in organic solvents (e.g., DCM, DMF). | Well-established and versatile. | mdpi.comgoogle.com |
| Green Synthesis (Solvent-Free) | Direct reaction of amines with enol esters (e.g., vinyl benzoate). | Eco-friendly, reduced waste, simple workup. | tandfonline.comresearchgate.net |
| Enzymatic Synthesis (Biocatalysis) | Utilizes lipases (e.g., CALB) as catalysts in green solvents. | High selectivity, mild conditions, sustainable. | nih.gov |
| Hypervalent Iodine Reagents | Benziodazolones react with amines to form amides. | High efficiency for specific transformations. | mdpi.com |
Integration of Advanced Spectroscopic Techniques for Real-time Biological Monitoring
Understanding how a compound interacts with biological systems in real-time is fundamental to drug development. Advanced spectroscopic techniques offer non-invasive and sensitive methods to monitor these processes as they happen. longdom.org Future studies on this compound should leverage these technologies to gain dynamic insights into its pharmacokinetics and pharmacodynamics.
Potential applications include:
Vibrational Spectroscopy (Raman and IR): Raman and infrared (IR) spectroscopy provide molecular-level information by probing the vibrational modes of molecules. mdpi.com These techniques could be used to track metabolic changes in live cells upon exposure to the compound or to monitor its interaction with target tissues. longdom.org Surface-Enhanced Raman Scattering (SERS), in particular, offers the high sensitivity needed to detect biomolecules at very low concentrations. longdom.org
Fluorescence Spectroscopy: By designing fluorescently tagged analogues of this compound, researchers could visualize its subcellular localization, track its binding to specific proteins, and monitor changes in intracellular ion concentrations in real-time. longdom.orgmdpi.com Two-dimensional fluorescence spectroscopy can collect information on all fluorescent compounds in a sample, providing a comprehensive picture of the biological environment.
Positron Emission Tomography (PET): A particularly powerful avenue for this compound involves radiolabeling. The fluorine atom is amenable to substitution with the positron-emitting isotope ¹⁸F. Numerous ¹⁸F-labeled benzamide analogues have been successfully developed as PET tracers, especially for targeting melanin (B1238610) in melanoma. nih.govacs.orgnih.gov Synthesizing an ¹⁸F version of this compound would enable non-invasive, whole-body imaging to study its biodistribution, target engagement, and clearance in preclinical models, providing invaluable data for its therapeutic development. nih.govacs.org
| Technique | Principle | Potential Application for Target Compound | References |
|---|---|---|---|
| Raman Spectroscopy | Inelastic scattering of monochromatic light provides information on molecular vibrations. | Non-destructive monitoring of metabolic changes in cells and tissues. | longdom.orgmdpi.com |
| Fluorescence Spectroscopy | Emission of light from a sample after absorption of photons. | Visualization of cellular uptake, distribution, and target binding using fluorescent analogues. | longdom.org |
| Positron Emission Tomography (PET) | Detection of gamma rays emitted indirectly by a positron-emitting radionuclide (e.g., ¹⁸F). | Whole-body, real-time imaging of biodistribution, target engagement, and pharmacokinetics. | nih.govacs.org |
| Mass Spectrometry (MS) Imaging | Ambient ionization techniques provide spatial and temporal information about molecular changes. | Tracking the compound and its metabolites in tissue samples in situ. | longdom.org |
Deeper Elucidation of Specific Molecular Targets and Pathways for Designed Analogues
The benzamide scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. Identifying the specific molecular targets for this compound is a critical step. Research on structurally similar compounds suggests several promising areas of investigation.
Melanin and Melanoma: Many iodobenzamides show a high affinity for melanin, making them excellent candidates for the diagnosis and targeted radionuclide therapy of melanoma. researchgate.netresearchgate.net Analogues such as [¹²³I]BZA2 (N-(2-diethylaminoethyl)-2-iodobenzamide) and ¹⁸F-labeled picolinamides have demonstrated high and specific uptake in melanoma tumors. acs.orgresearchgate.net Future research should assess the melanin-binding affinity of this compound and evaluate its potential as a theranostic agent for melanoma.
Enzyme Inhibition: Benzamide derivatives have been designed as potent inhibitors of various enzymes. For instance, novel benzamides have shown dual inhibitory activity against acetylcholinesterase (AChE) and β-secretase (BACE1), key enzymes in Alzheimer's disease pathology. mdpi.com Others have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) for anti-cancer applications or as inhibitors of carbonic anhydrase for glaucoma and cancer. nih.govnih.gov Screening this compound against a panel of clinically relevant enzymes could uncover novel therapeutic activities.
Viral Proteins: Recently, benzamide-based compounds have been identified as capsid assembly modulators (CAMs), which interfere with the packaging of the viral genome. mdpi.com Specifically, sulfonamide-benzamide pharmacophores have shown activity against the Hepatitis B virus (HBV) capsid protein. mdpi.com Given the growing threat of viral diseases, exploring the potential of this compound and its analogues as antiviral agents represents a timely and important research direction.
| Target Class | Specific Example | Therapeutic Area | References |
|---|---|---|---|
| Pigments | Melanin | Melanoma (Diagnosis and Therapy) | acs.orgresearchgate.netresearchgate.net |
| Enzymes | AChE/BACE1 | Alzheimer's Disease | mdpi.com |
| VEGFR-2 | Cancer (Anti-angiogenesis) | nih.gov | |
| Carbonic Anhydrases | Cancer, Glaucoma | nih.gov | |
| Viral Proteins | Hepatitis B Virus (HBV) Capsid Protein | Antiviral | mdpi.com |
Computational Design and Optimization through Machine Learning and Artificial Intelligence for Benzamide-Based Compounds
Future research should focus on:
Generative AI for Novel Compound Design: AI models can be trained on existing libraries of active benzamides to generate novel molecular structures with desired properties. pharmaceutical-technology.com This can help explore the chemical space around this compound to design analogues with improved potency, selectivity, and pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity). researchgate.net
Predictive Modeling for Structure-Activity Relationships (SAR): Machine learning algorithms, such as random forests and deep neural networks, can build predictive models that correlate structural features with biological activity. nih.gov By training these models on data from benzamide screening campaigns, researchers can identify key pharmacophoric features and predict the activity of new designs before they are synthesized, saving considerable time and resources. acs.org
Physics-Based Computational Modeling: Techniques like molecular docking and Free Energy Perturbation (FEP) provide a rigorous, physics-based approach to predict how a compound will bind to its target. youtube.com Molecular docking was used to guide the design of benzamide inhibitors of AChE and BACE1. mdpi.com FEP offers a highly accurate method for calculating the change in binding affinity resulting from small modifications to a lead compound, making it an invaluable tool for lead optimization. youtube.com These methods can be used to refine the structure of this compound to maximize its affinity for a specific biological target.
By systematically pursuing these future research directions, the scientific community can fully explore the therapeutic potential of this compound, transforming it from a compound of interest into a lead for developing next-generation medicines.
Q & A
Q. What computational tools are recommended for predicting the environmental impact or toxicity of this compound?
- Methodological Answer : Use ECOSAR for ecotoxicity predictions and ADMET Predictor™ for bioavailability. Validate with experimental zebrafish embryo assays (OECD TG 236) to assess acute toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
